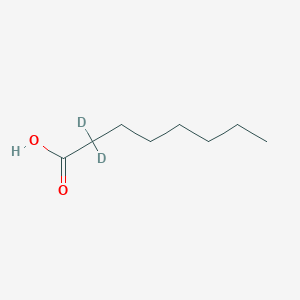

Octanoic-2,2-D2 acid

Übersicht

Beschreibung

Octanoic-2,2-D2 acid, also known as α-Dideuterooctanoic acid, is a stable isotope-labeled compound. It is a derivative of octanoic acid, where two hydrogen atoms at the second carbon position are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic-2,2-D2 acid typically involves the deuteration of octanoic acid. One common method is the reaction of 1-bromohexane with acetic acid-D4, followed by a series of purification steps to isolate the desired product . The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at the specific positions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems. The final product is typically supplied as a neat liquid with a purity greater than 99% .

Analyse Chemischer Reaktionen

Acid-Base Reactions

Octanoic-2,2-D2 acid retains the carboxylic acid functionality, enabling classic acid-base reactivity:

-

Neutralization with bases : Reacts exothermically with strong bases (e.g., NaOH) to form carboxylate salts and water :

The deuterium substitution at the α-carbon may slightly reduce the acidity (pKa ~ 4.89 vs. 4.89 for non-deuterated octanoic acid) , though experimental data specific to this compound remains limited.

-

Reactivity with metals : Corrodes active metals (e.g., aluminum, zinc) to produce hydrogen gas and metal carboxylates :

The reaction rate may exhibit a KIE due to differences in C–H vs. C–D bond cleavage kinetics.

Reduction Reactions

Deuterium substitution influences reduction pathways, particularly in catalytic hydrogenation. Studies on non-deuterated octanoic acid (Table 1) provide a baseline for comparison :

Table 1: Hydrogenation of n-octanoic acid over Mo-Pt/SiO₂ catalyst

| Temperature (K) | Pressure (MPa) | Conversion (%) | Selectivity to 1-Octanol (%) |

|---|---|---|---|

| 333 | 8 | 20 | 85 |

| 373 | 8 | 60 | 78 |

| 413 | 8 | 90 | 65 |

For this compound:

-

Primary pathway : Reduction to 1-octanol via intermediate aldehyde formation.

-

Isotope effects : Deuteration at the α-position may slow the rate-determining step (RDS) involving C–H(D) bond cleavage, increasing activation energy.

Esterification and Condensation

Deuterium labeling does not hinder esterification but may alter reaction kinetics:

-

Ester formation : Reacts with alcohols (e.g., methanol) under acidic conditions :

-

Self-condensation : At elevated temperatures, forms octyl octanoate via dehydration :

Oxidation and Decomposition

Wissenschaftliche Forschungsanwendungen

Octanoic-2,2-D2 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.

Industry: Applied in the development of stable isotope-labeled standards for analytical methods .

Wirkmechanismus

The mechanism of action of Octanoic-2,2-D2 acid involves its incorporation into metabolic pathways where it mimics the behavior of natural octanoic acid. The deuterium atoms provide a distinct mass difference, allowing for precise tracking using mass spectrometry. In biological systems, it can affect various molecular targets and pathways, including the peroxisome proliferator-activated receptor alpha (PPARα) and acyl-CoA thioesterase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Octanoic acid: The non-deuterated form of Octanoic-2,2-D2 acid.

Decanoic acid: A similar medium-chain fatty acid with a longer carbon chain.

Hexanoic acid: A shorter-chain fatty acid with similar properties

Uniqueness

This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and sensitive detection in analytical methods, making it a valuable tool in various scientific studies .

Biologische Aktivität

Octanoic-2,2-D2 acid, also known as α-Dideuterooctanoic acid, is a deuterated form of octanoic acid (C8H16O2) that has garnered attention for its biological activity and potential applications in various fields, including medicine and nutrition. This article delves into the compound's biological effects, synthesizing findings from diverse research studies and case analyses.

- Molecular Formula : C8H14D2O2

- Molecular Weight : 146.22 g/mol

- CAS Number : 64118-36-1

- Purity : >99%

- Physical State : Liquid

Biological Activity Overview

Octanoic acid and its derivatives have been studied for their roles in metabolic processes, neuroprotection, and potential therapeutic applications. The biological activity of this compound can be categorized into several key areas:

1. Metabolic Effects

Research indicates that octanoic acid is metabolized in the liver and can serve as a substrate for energy production. A study evaluated the efficacy of octanoate breath tests (OBT) to assess liver function in models of acute hepatitis and cirrhosis. The results showed that octanoate absorption correlated well with liver injury markers, suggesting its utility in evaluating hepatic mitochondrial beta-oxidation .

2. Neuroprotective Properties

Octanoic acid has been linked to neuroprotective effects, particularly in the context of ketogenic diets. These diets utilize medium-chain triglycerides (MCTs), which include octanoic acid, and have shown promise in managing neurodegenerative disorders. However, recent findings also indicate potential negative impacts on bone health associated with long-term consumption of MCTs .

3. Clinical Applications

A clinical trial investigated the effects of octanoic acid on patients with essential tremor (ET). The study found that while octanoic acid was safe and well-tolerated at various doses, it did not demonstrate significant efficacy compared to placebo in reducing tremor severity . This highlights the need for further research to explore its pharmacokinetic and pharmacodynamic profiles.

Case Study 1: Liver Function Assessment

In a controlled study involving rats with induced liver cirrhosis, octanoate was administered to evaluate its impact on liver function through breath tests. The findings indicated that higher concentrations of octanoate resulted in increased cell mortality but also provided insights into metabolic pathways affected by liver injury .

Case Study 2: Neuroprotective Potential

A randomized clinical trial assessed the effects of octanoic acid as a treatment for ET. Although the primary outcome showed no significant difference from placebo, secondary analyses suggested a potential dose-dependent effect on tremor reduction. This underscores the complexity of octanoic acid's biological activity and its interaction with neurological pathways .

Research Findings Summary

Eigenschaften

IUPAC Name |

2,2-dideuteriooctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZKQHOCKIZLMA-RJSZUWSASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.